molecular formula C29H24N2O4S B301428 ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301428
M. Wt: 496.6 g/mol
InChI Key: FNYOEMKKUGCUFZ-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate, also known as ethyl 2-(4-methylphenylamino)-5-((4-((2-(methylamino)-2-oxoethyl)thio)phenyl)methylene)-4-oxothiazolidine-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and growth. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including matrix metalloproteinases and cyclooxygenase-2. Additionally, this compound has been shown to have anti-oxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may have broader applications in the treatment of various diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods to increase the availability of this compound for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models and ultimately in human clinical trials.
Conclusion
In conclusion, ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate is a chemical compound with promising potential for scientific research and therapeutic applications. Its potent anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of new therapies for various diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential advantages and limitations for lab experiments.

Synthesis Methods

The synthesis of ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate involves the reaction of various chemical reagents, including 2-cyanophenylboronic acid, 4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateaniline, and 2-(methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateamino)ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate chloride hydrochloride. The reaction is carried out under specific conditions, including the use of solvents and catalysts, to ensure the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateidene]-2-(4-methyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylateanilino)-4-oxothiophene-3-carboxylate has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H24N2O4S/c1-3-34-29(33)26-27(32)25(36-28(26)31-23-12-8-19(2)9-13-23)16-20-10-14-24(15-11-20)35-18-22-7-5-4-6-21(22)17-30/h4-16,31H,3,18H2,1-2H3/b25-16-

InChI Key

FNYOEMKKUGCUFZ-XYGWBWBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3C#N)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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